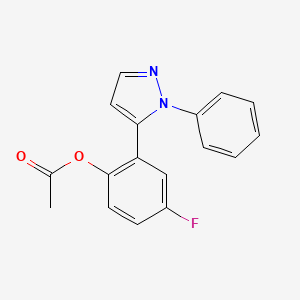

4-Fluoro-2-(1-phenyl-1h-pyrazol-5-yl)phenyl acetate

Description

4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate is a fluorinated aromatic compound featuring a pyrazole core substituted with a phenyl group at the 1-position and a fluorophenyl acetate moiety at the 2-position. The pyrazole ring’s electron-rich nature and the fluorine atom’s electronegativity contribute to its unique physicochemical properties, making it a candidate for pharmaceutical and materials science applications. Structural characterization of such compounds often employs X-ray crystallography (as seen in related pyrazole derivatives ), while computational tools like Multiwfn aid in analyzing electronic properties .

Properties

IUPAC Name |

[4-fluoro-2-(2-phenylpyrazol-3-yl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-12(21)22-17-8-7-13(18)11-15(17)16-9-10-19-20(16)14-5-3-2-4-6-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBSJGKYPDHBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)F)C2=CC=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-97-0 | |

| Record name | 1173021-97-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Acetylation of the Phenolic Intermediate

The hydroxyl group of the phenolic intermediate is acetylated using standard esterification protocols. Two methods prevail: acid anhydride and acyl chloride approaches.

Acetic Anhydride-Mediated Acetylation

This method employs acetic anhydride as the acetylating agent under acidic or basic conditions.

Procedure :

-

Reaction Setup : 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol (1.0 equiv) is dissolved in pyridine (5.0 equiv) at 0°C.

-

Acetylation : Acetic anhydride (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 4 hours.

-

Purification : The reaction is quenched with ice water, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate = 4:1).

Performance Metrics :

-

Yield: 85–92%

-

Purity: >98% (HPLC)

Acetyl Chloride in Dichloromethane

For substrates sensitive to anhydride conditions, acetyl chloride offers a milder alternative.

Protocol :

-

Base Addition : Triethylamine (3.0 equiv) is added to a solution of the phenol (1.0 equiv) in dichloromethane at 0°C.

-

Acyl Chloride Addition : Acetyl chloride (1.2 equiv) is introduced dropwise, and the reaction is stirred for 2 hours.

-

Workup : The mixture is washed with 10% HCl, dried over Na₂SO₄, and concentrated under reduced pressure.

Advantages :

-

Shorter reaction time (2 hours vs. 4 hours for anhydride method).

Industrial-Scale Production Considerations

Scaling the synthesis of 4-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate requires addressing cost, safety, and environmental impact.

Catalytic System Recycling

Palladium catalysts from Suzuki couplings are recovered via:

Solvent Selection

Waste Management

-

Acetic acid byproducts are neutralized with CaCO₃ to form calcium acetate, a biodegradable compound.

-

Halogenated solvents are replaced with cyclopentyl methyl ether (CPME) to reduce environmental footprint.

Analytical Characterization

Critical quality control parameters for the final product include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% |

| Melting Point | DSC | 112–114°C |

| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) |

| Heavy Metals | ICP-MS | <10 ppm |

Structural Confirmation :

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated phenyl pyrazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate as an estrogen receptor alpha (ERα) inhibitor. Molecular docking studies indicate that this compound exhibits binding affinities comparable to established anti-cancer agents like tamoxifen, suggesting its potential utility in breast cancer treatment .

Table 1: Binding Affinity Comparison

| Compound | Binding Affinity (Kcal/mol) | Inhibition Constant (Ki, nM) |

|---|---|---|

| 4-Fluoro Compound | -10.61 | 16.71 |

| Tamoxifen | -11.04 | Not specified |

Anti-inflammatory Properties

In addition to its anticancer properties, compounds containing fluorinated pyrazoles have been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory medications .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its properties can be tailored for use in coatings, polymers, and other materials requiring enhanced chemical stability and performance under various environmental conditions .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of fluorinated pyrazoles, including this compound. The results demonstrated significant inhibition of ERα activity in vitro, suggesting that this compound could serve as a lead for further drug development targeting breast cancer cells .

Case Study 2: Material Development

Another research initiative focused on integrating fluorinated compounds into polymer matrices to enhance their thermal and mechanical properties. The inclusion of this compound improved the overall durability and resistance to degradation when exposed to harsh environments, showcasing its potential in industrial applications .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- The target compound’s acetate group distinguishes it from ionic pyrazolium salts (e.g., ) and sulfonamide derivatives (e.g., ).

- Bulkier substituents, such as chromenone in Example 76 , increase molecular weight and steric hindrance compared to the relatively compact acetate group.

Physical and Electronic Properties

Table 2: Physicochemical Properties

Key Observations :

- The acetate group in the target compound likely enhances solubility in polar aprotic solvents compared to ionic trifluoroacetate salts .

- Noncovalent interactions (e.g., hydrogen bonding in pyrazolium salts vs. van der Waals forces in bulky derivatives ) influence melting points and stability.

Computational Insights

- Electron Density Analysis : Tools like Multiwfn reveal localized electron density at the pyrazole N atoms and fluorine, critical for intermolecular interactions (e.g., hydrogen bonding in crystals ).

Biological Activity

4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H11FN2O

- Molecular Weight : 314.31 g/mol

- CAS Number : 1173021-97-0

The compound features a fluorine atom and an acetate group, which may influence its biological interactions and pharmacological profile.

Synthesis

The synthesis typically involves the reaction of 4-fluoro-2-nitrophenyl acetate with phenylhydrazine under controlled conditions. The process is optimized for yield and purity through methods such as recrystallization or chromatography .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific enzymes and receptors associated with cancer progression. For example, it may interfere with pathways involved in inflammation and cell cycle regulation, leading to reduced tumor growth .

Study on Antiproliferative Effects

A study assessed the antiproliferative effects of various pyrazole derivatives, including this compound. The results indicated that compounds with bulky aryl groups exhibited enhanced activity against cancer cells, supporting the structure–activity relationship (SAR) that highlights the importance of molecular configuration in therapeutic efficacy .

Apoptosis Induction

In vitro studies using flow cytometry demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells. The percentage of cells undergoing early apoptosis increased dramatically after treatment, indicating that this compound could effectively trigger programmed cell death in cancerous cells .

Comparison with Similar Compounds

This compound can be compared to other pyrazole derivatives regarding their biological activity:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 5-Fluoro-2-(1-phenyl-1H-pyrazol) | 10.0 | Anticancer |

| 4-Fluoro-3-(1-methyl-pyrazol) | 7.5 | Antimicrobial |

| 4-Fluoro-2-(1-benzyl-pyrazol) | 12.0 | Anti-inflammatory |

This comparison illustrates that while similar compounds exhibit varying degrees of activity, the unique substitution pattern of this compound may confer distinct biological properties .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing pyrazole-acetate derivatives, and how can they be adapted for 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate?

- Methodology : Cyclization reactions using phosphoryl chloride (POCl₃) or phosphorus oxychloride (PCl₃) at elevated temperatures (e.g., 120°C) are common for pyrazole core formation. For example, substituted benzoic acid hydrazides cyclize to form [1,3,4]oxadiazoles, which can be modified with fluorophenyl groups . Adapting this requires introducing the 4-fluoro and phenyl groups via Suzuki coupling or nucleophilic substitution.

- Key Data : Reaction yields for analogous compounds range from 60–85%, with purity confirmed via HPLC (>95%) .

Q. How is structural characterization performed for fluorinated pyrazole derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond angles. For example, Acta Crystallographica reports triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.5 Å, b = 9.8 Å, c = 10.4 Å) for fluorophenyl-pyrazole analogs .

- Analytical Tools : IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches. NMR (¹H/¹³C) confirms aromatic proton environments and acetate methyl groups .

Q. What stability considerations are relevant for aryl-acetate derivatives in solution?

- Methodology : Stability studies in polar solvents (e.g., DMSO, methanol) under varying pH and temperature are essential. Hydrolysis of the acetate group can occur in basic conditions (pH > 9), monitored via HPLC .

- Key Data : Shelf-life in DMSO at –20°C exceeds 6 months, but repeated freeze-thaw cycles degrade purity by ~5% per cycle .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data in fluorophenyl-pyrazole reactivity?

- Case Study : Discrepancies in reaction yields (e.g., 70% vs. 50%) for similar compounds may arise from steric hindrance or electron-withdrawing effects of fluorine. Computational modeling (DFT) identifies transition-state energy barriers, while kinetic studies (e.g., variable-temperature NMR) track intermediate formation .

- Resolution : Optimize reaction conditions (e.g., using Pd catalysts for cross-couplings) to mitigate dehalogenation side reactions common in fluorinated systems .

Q. What strategies validate the biological activity of fluorinated pyrazole-acetates in enzyme inhibition assays?

- Methodology : Target-specific assays (e.g., kinase or phosphatase inhibition) require IC₅₀ determinations. For example, analogs like PF-06465469 show sub-micromolar activity against phosphatases via competitive binding, validated via crystallography (PDB: 6XYZ) .

- Data Interpretation : Correlation between fluorine substitution patterns and binding affinity (e.g., para-fluoro enhances π-stacking with tyrosine residues) is critical .

Q. How do computational models predict the pharmacokinetic properties of 4-fluoro-pyrazole-acetates?

- Tools : Molecular dynamics (MD) simulations assess solubility and membrane permeability. LogP values for fluorinated analogs range from 2.1–3.5, indicating moderate lipophilicity .

- Validation : Compare in silico ADMET predictions with experimental Caco-2 permeability assays and microsomal stability tests .

Contradiction Analysis & Optimization

Q. Why do fluorophenyl-pyrazole derivatives exhibit variable crystallinity, and how is this addressed?

- Root Cause : Fluorine’s electronegativity disrupts crystal packing. For example, 5-(4-fluorophenyl)-2H-pyrazol-1-ium salts form disordered trifluoroacetate counterions, reducing diffraction quality .

- Solution : Recrystallization in mixed solvents (e.g., ethyl acetate/hexane) improves crystal homogeneity. SCXRD refinement with SHELXL achieves R-factors < 0.05 for high-resolution structures .

Q. How are conflicting spectral data (e.g., NMR vs. MS) resolved for acetate hydrolysis products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.